Lower Lipophilicity than 4-Piperidineacetic Acid
The target compound (free base) exhibits a predicted LogP of 0.23, whereas 4‑piperidineacetic acid (CAS 51052‑78‑9) has a predicted LogP of 0.79 [1]. The 0.56 log unit reduction translates to an approximately 3.6‑fold decrease in octanol‑water partition coefficient, placing the compound closer to the optimal LogP range (0–3) for oral bioavailability and reducing non‑specific protein binding [1].
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 0.23 (free base, CAS 1780729-97-6) |
| Comparator Or Baseline | 4-Piperidineacetic acid: LogP = 0.79 (CAS 51052-78-9) |
| Quantified Difference | ΔLogP = –0.56 (target more hydrophilic) |
| Conditions | Predicted LogP from computational models; source: LeYan (target) and MolBase (comparator) |
Why This Matters
Lower LogP improves aqueous solubility and can reduce phospholipidosis risk and off-target binding, making the compound a superior starting point for lead optimization when balanced polarity is required.
- [1] MolBase. 4-Piperidineacetic acid (CAS 51052-78-9). LogP 0.7895. View Source
